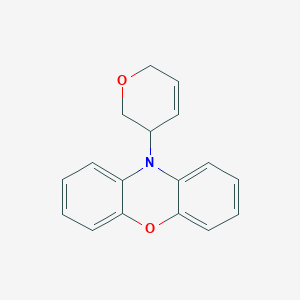

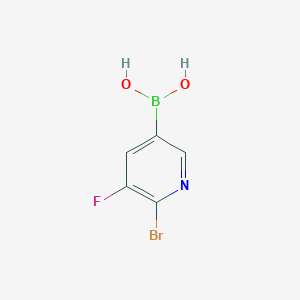

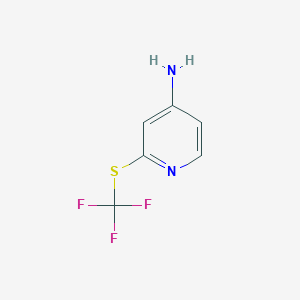

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat ist eine organische Verbindung, die zur Pyrazinfamilie gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat beinhaltet typischerweise die Reaktion von Pyrazinderivaten mit Trifluormethylthiolationsmitteln. Ein häufiges Verfahren umfasst die Verwendung von Trifluormethylthiolationsreagenzien wie Trifluormethylthiolchlorid (CF3SCl) unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Triethylamin, und eines geeigneten Lösungsmittels, wie Dichlormethan, bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren zur Steigerung der Effizienz und Skalierbarkeit umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu einer gleichmäßigen und hochwertigen Produktion von Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat führen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Trifluormethylthiogruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.

Reduktion: Bildung der entsprechenden Alkohol- oder Aminderivate.

Substitution: Bildung substituierter Pyrazinderivate.

Wissenschaftliche Forschungsanwendungen

Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein bei der Synthese komplexerer organischer Moleküle.

Biologie: Untersuchung auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle und antimykotische Eigenschaften.

Medizin: Untersuchung auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Gestaltung von Molekülen mit verbesserten pharmakokinetischen Eigenschaften.

Industrie: Verwendung bei der Entwicklung von Agrochemikalien und Spezialchemikalien aufgrund seiner einzigartigen chemischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Trifluormethylthiogruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft kann zu einer erhöhten Bindungsaffinität und Spezifität gegenüber ihren molekularen Zielstrukturen führen und so verschiedene biochemische Pfade modulieren.

Wirkmechanismus

The mechanism of action of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its molecular targets, thereby modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-3-(Trifluormethyl)pyrazin-2-carboxylat

- 2-Methyl-3-(Trifluormethyl)pyrazin

- 2-Methyl-3-(Methylthio)pyrazin

Einzigartigkeit

Methyl-3-(Trifluormethylthio)pyrazin-2-carboxylat ist aufgrund des Vorhandenseins der Trifluormethylthiogruppe einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität, Lipophilie und Reaktivität der Verbindung, was sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Synthesen und Anwendungen macht.

Eigenschaften

IUPAC Name |

methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRKQRLVDEYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)

![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)

![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)

![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)